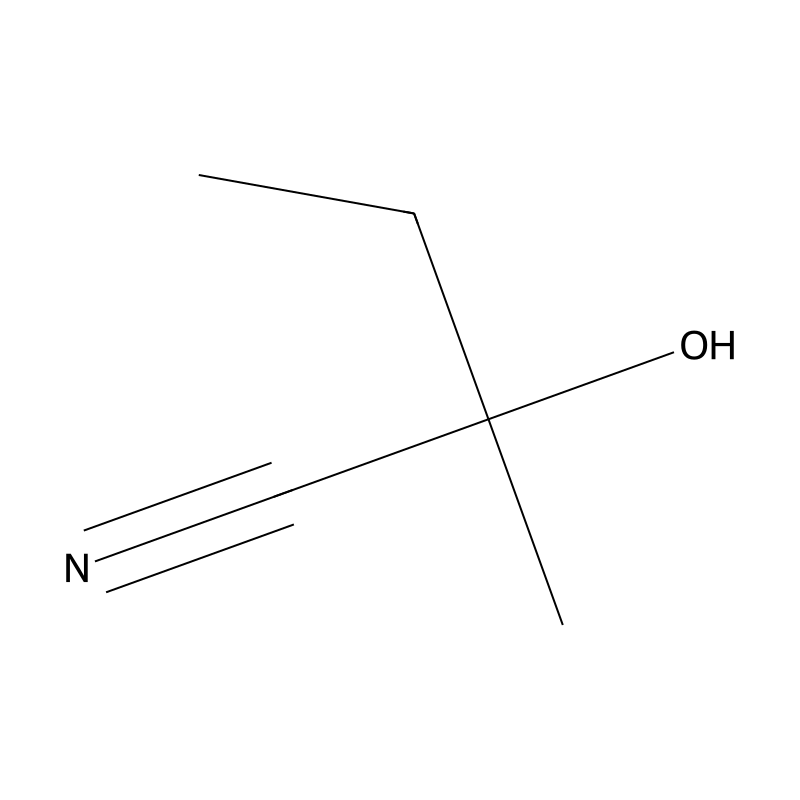

2-Hydroxy-2-methylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Synthesis:

2-Hydroxy-2-methylbutanenitrile, also known as (R)-butan-2-one cyanohydrin, is a naturally occurring compound found in various food items, including poppy seeds, elderberries, bananas, and cinnamon []. It can also be synthesized in the laboratory through various methods, such as the reaction of acetone cyanohydrin with methylmagnesium chloride.

Potential Applications:

Research suggests that 2-hydroxy-2-methylbutanenitrile may have potential applications in various scientific fields, including:

Biomarker for food consumption

Due to its presence in specific foods, 2-hydroxy-2-methylbutanenitrile is being explored as a potential biomarker for the consumption of these food items []. This research is ongoing, and further studies are needed to validate its effectiveness as a reliable biomarker.

Organic synthesis

2-hydroxy-2-methylbutanenitrile can be used as a starting material for the synthesis of other organic compounds, such as chiral alcohols and carboxylic acids [, ]. These synthesized compounds can have various applications in different fields, including pharmaceuticals and materials science.

2-Hydroxy-2-methylbutanenitrile, also known as (2R)-2-hydroxy-2-methylbutanenitrile or (R)-butan-2-one cyanohydrin, is an organic compound with the molecular formula and a molecular weight of approximately 99.13 g/mol. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a branched carbon chain, specifically a tertiary alcohol structure. It is characterized by its weak basicity and is classified within the group of aliphatic nitriles .

- Oxidation: The hydroxyl group can be oxidized to yield carbonyl compounds, such as 2-methylbutanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to form primary amines, utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides.

Major Products from Reactions- From Oxidation: 2-Methylbutanone

- From Reduction: 2-Hydroxy-2-methylbutylamine

- From Substitution: 2-Methoxy-2-methylbutanenitrile or 2-Acetoxy-2-methylbutanenitrile.

Biologically, 2-hydroxy-2-methylbutanenitrile has been detected in various organisms, including humans and bacteria. It exhibits weak basic properties and is involved in metabolic pathways, including its potential role in the biosynthesis of other compounds such as lotaustralin . The compound's ability to form hydrogen bonds due to its hydroxyl group allows it to interact with biological molecules, influencing enzyme activities and receptor functions .

The synthesis of 2-hydroxy-2-methylbutanenitrile typically involves the reaction of 2-butanone with hydrogen cyanide. This reaction results in a racemic mixture of both enantiomers of the compound. In industrial settings, this process is scaled up with controlled parameters to optimize yield and purity, often followed by purification techniques such as distillation .

Synthetic Routes- Reaction of 2-butanone with hydrogen cyanide.

- Industrial production with controlled conditions for temperature, pressure, and reactant concentration.

This compound serves various applications in organic synthesis and pharmaceutical development. It is utilized as an intermediate in the production of other chemicals, including potential drug candidates. Its ability to undergo diverse chemical transformations enhances its utility in creating complex organic molecules .

Studies on the interactions of 2-hydroxy-2-methylbutanenitrile have shown its involvement in metabolic pathways and its potential effects on biological systems. For instance, it has been noted for its role in the degradation pathways of certain compounds like lotaustralin and neolinustatin, indicating its significance in biochemical processes .

Several compounds share structural similarities with 2-hydroxy-2-methylbutanenitrile:

| Compound Name | Structural Features |

|---|---|

| 2-Hydroxy-2-methylpropanenitrile | Similar structure but different alkyl group |

| 2-Hydroxy-2-phenylacetonitrile | Contains a phenyl group instead of an alkyl group |

| 2-Hydroxy-2-methylpentanenitrile | Similar structure with an additional carbon |

Uniqueness

The uniqueness of 2-hydroxy-2-methylbutanenitrile lies in its specific combination of functional groups and its versatility in undergoing various

Traditional Cyanohydrin Formation Reactions

The conventional synthesis of 2-hydroxy-2-methylbutanenitrile involves the nucleophilic addition of hydrogen cyanide (HCN) to 2-butanone (methyl ethyl ketone). This reaction follows the classic cyanohydrin formation pathway, where the cyanide anion acts as a nucleophile attacking the electrophilic carbonyl carbon of the ketone.

The general reaction can be represented as:

CH₃CH₂C(O)CH₃ + HCN → CH₃CH₂C(OH)(CN)CH₃

This reaction is reversible, with the equilibrium generally favoring the product for aliphatic carbonyl compounds like 2-butanone. The cyanohydrin formation occurs through a two-step mechanism:

- Nucleophilic attack of the cyanide ion on the carbonyl carbon

- Protonation of the resulting alkoxide intermediate to form the cyanohydrin

In laboratory settings, the reaction is typically performed using sodium or potassium cyanide in water with added sulfuric acid rather than gaseous HCN, which is extremely toxic. The pH is typically adjusted to around 4-5 for optimal reaction rates. This approach generates HCN in situ while maintaining a safer working environment.

The efficiency of this reaction depends on several key parameters:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| pH | 4-5 | Maximizes reaction rate |

| Temperature | 0-10°C | Minimizes side reactions |

| Solvent | Water/organic biphasic | Facilitates product isolation |

| Catalyst | Alkali cyanides (0.1-1.0 mol%) | Enhances reaction efficiency |

The reaction is exothermic, requiring careful temperature control to prevent reversibility at higher temperatures and minimize potential hazards.

Enzymatic Synthesis via Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that naturally catalyze the reversible cleavage of cyanohydrins into the corresponding carbonyl compounds and hydrogen cyanide. In synthetic applications, these enzymes can be leveraged to catalyze the formation of cyanohydrins with high stereoselectivity.

The HNL isolated from flax (Linum usitatissimum L.), known as LuHNL, has been shown to specifically catalyze reactions involving the cyanohydrins of acetone and 2-butanone. Unlike HNLs from Prunus species, LuHNL is not a flavoprotein but rather a zinc-containing enzyme with a subunit molecular weight of approximately 42,000 and a native molecular weight of 82,000.

The enzymatic mechanism of LuHNL has been elucidated through X-ray crystallography. The enzyme contains two zinc ions per subunit, with the second zinc ion located in the catalytic site. Crystal structures of LuHNL complexed with (R)-2-butanone cyanohydrin show that the nitrile group of the substrate bonds with the catalytic zinc ion coordinated with Cys63, His85, and Cys199 at a distance of 2.2 to 2.3 Å. The hydroxyl group of the cyanohydrin forms a hydrogen bond with Glu323 and indirect interaction with Lys162 via water molecules.

This enzymatic approach offers several advantages:

- Stereoselective synthesis, typically favoring the (R)-enantiomer

- Mild reaction conditions (pH optimum around 5.5, ambient temperature)

- High stability of the enzyme (particularly at 4°C)

- Environmentally friendly process

The stereoselectivity is particularly valuable for applications requiring optically pure cyanohydrins, making enzymatic synthesis an important alternative to traditional chemical methods.

Alternative Cyanide Sources: Trimethylsilyl Cyanide (TMSCN) and Metal Cyanide Systems

To address safety concerns associated with hydrogen cyanide, alternative cyanide sources have been developed for cyanohydrin synthesis, with trimethylsilyl cyanide (TMSCN) being among the most important.

TMSCN (formula: (CH₃)₃SiCN) is a volatile liquid that functions as a safer equivalent to hydrogen cyanide in organic synthesis. Its reaction with ketones or aldehydes produces O-silylated cyanohydrins, which can be subsequently deprotected to yield the corresponding cyanohydrins:

RCH=O + (CH₃)₃SiC≡N → N≡C–CHR–OSi(CH₃)₃ → N≡C–CHR–OH (after deprotection)

The advantages of TMSCN include:

- Lower toxicity compared to HCN

- Easier handling as a liquid

- Generally higher yields and cleaner reactions

- Compatible with various catalysts for improved selectivity

TMSCN reactions can be catalyzed by Lewis acids (such as zinc iodide), Lewis bases, or metal salts. For hindered ketones like 2-butanone, these catalysts significantly improve the yield and reaction rate.

Another approach involves using metal cyanide systems such as potassium cyanide (KCN) or sodium cyanide (NaCN) under phase-transfer conditions. These systems offer a balance between safety and reactivity, though they generally require careful pH control and often employ phase-transfer catalysts to improve the reaction efficiency.

A comparative analysis of different cyanide sources is presented in the table below:

| Cyanide Source | Advantages | Disadvantages | Typical Yield for 2-Hydroxy-2-methylbutanenitrile |

|---|---|---|---|

| HCN | Fast reaction, high atom economy | Extremely toxic, handling difficulties | 70-80% |

| KCN/NaCN | Relatively safer handling, inexpensive | Requires acid addition, slower reaction | 65-75% |

| TMSCN | Safer handling, high yields, clean reactions | More expensive, moisture sensitive | 85-95% |

| Acetone cyanohydrin | Generates HCN in situ, readily available | Less reactive, reversible process | 60-70% |

Industrial-Scale Production Processes and Optimization Strategies

The industrial production of 2-hydroxy-2-methylbutanenitrile requires scaling up laboratory procedures while addressing safety concerns, optimizing yields, and ensuring product purity. Continuous flow chemistry has emerged as a preferred approach for industrial-scale cyanohydrin synthesis, offering improved safety profiles and process efficiency.

A case study on large-scale cyanation processes using continuous flow chemistry provides insights into scaling strategies that could be applied to 2-hydroxy-2-methylbutanenitrile production. Key elements of such systems include:

Reactor Design: Stainless steel reactors offer improved durability and prevent potential containment issues compared to laboratory-scale glass or plastic reactors.

Temperature Control: The exothermic nature of cyanohydrin formation reactions requires effective temperature control systems. For 2-hydroxy-2-methylbutanenitrile synthesis, cooling to approximately -30°C may be optimal based on similar reactions.

Mixing Requirements: Efficient mixing ensures uniform reaction conditions throughout the reactor volume, typically achieved through specially designed mixing elements or flow patterns.

Continuous Processing Advantages:

- Improved safety due to smaller reaction volumes at any given time

- Better heat transfer and temperature control

- Consistent product quality

- Reduced operator exposure to hazardous materials

The scale-up process typically progresses through several stages, as demonstrated in the following table adapted from industrial flow chemistry systems:

| System Description | Material of Construction | Reaction Loop Residence Time | Reactor Volume | Throughput |

|---|---|---|---|---|

| Laboratory scale | PFA (Perfluoroalkoxy alkane) | 0.5-2.0 min | 2-10 mL | 9 g/h |

| Kilo-lab scale | PFA or Stainless Steel | 0.5-2.0 min | 59-300 mL | 317 g/h |

| Plant scale | Stainless Steel | 0.5-2.0 min | 0.5-2.0 L | ~2 kg/h |

For industrial production, optimizing the process involves:

Feed Delivery Systems: Calibrated diaphragm pumps constructed of stainless steel and PTFE, equipped with back-pressure regulators, ensure consistent flow rates.

Quenching Process: The reaction mixture is typically quenched in a semi-batch mode by delivering it into an aqueous basic solution to neutralize any excess acid and to decompose unreacted cyanide sources.

Work-up and Purification: Industrial processes may employ liquid-liquid extraction, concentration steps, and crystallization to achieve high-purity product. For 2-hydroxy-2-methylbutanenitrile, purification might involve extraction with suitable solvents followed by distillation under reduced pressure.

Waste Treatment: Waste streams from cyanation processes must be carefully monitored for cyanide content and treated appropriately, typically with bleach until cyanide levels are below detection limits.

Mechanistic Basis of R/S-Configuration Formation in Cyanohydrins

The formation of cyanohydrins like 2-hydroxy-2-methylbutanenitrile proceeds via nucleophilic addition of cyanide to carbonyl compounds. In base-catalyzed mechanisms, cyanide ions attack the electrophilic carbonyl carbon of ketones, forming an alkoxide intermediate that undergoes proton transfer from hydrogen cyanide (HCN) to yield the cyanohydrin [2]. This reversible process is highly sensitive to steric and electronic factors. For instance, hindered ketones require acid-catalyzed hydrolysis of silylated intermediates to form stable cyanohydrins [1].

The stereochemical outcome (R/S-configuration) depends on the spatial arrangement during nucleophilic attack. In asymmetric environments, such as chiral catalysts or enzymes, the cyanide ion approaches the carbonyl carbon from the less hindered face, dictating the absolute configuration. Nuclear magnetic resonance (NMR) spectroscopy, particularly using (R)- and (S)-2-methoxy-2-phenylacetic acid (MPA) esters, enables precise assignment of configurations by analyzing chemical shift differences in $$ ^1H $$- and $$ ^{13}C $$-NMR spectra [3]. For example, derivatizing 2-hydroxy-2-methylbutanenitrile with MPA esters creates distinct diastereomers, allowing correlation of spectral patterns to R or S configurations [3].

Enzymatic Enantioselectivity: Role of Hydroxynitrile Lyases in Chiral Induction

Hydroxynitrile lyases (HNLs) are biocatalysts that enantioselectively synthesize cyanohydrins. These enzymes, isolated from plants, bacteria, and arthropods, operate via a reversible mechanism: they cleave cyanohydrins into HCN and carbonyl compounds or catalyze their formation [4]. The millipede-derived HNL from Chamberlinius hualienensis exemplifies high enantioselectivity, producing (R)-mandelonitrile with 99% enantiomeric excess (ee) without organic solvents [4].

HNLs achieve chiral induction through precise substrate positioning in their active sites. The carbonyl group coordinates to a catalytic triad (often Ser-His-Asp), while the cyanide nucleophile attacks from a stereochemically controlled direction. This spatial constraint ensures preferential formation of one enantiomer. For 2-hydroxy-2-methylbutanenitrile, analogous HNL-mediated synthesis could leverage similar steric guidance to favor R or S configurations, depending on the enzyme’s binding pocket geometry [4].

Catalytic Asymmetric Synthesis Using Peptide-Based Systems

While peptide-based catalysts are not explicitly detailed in the provided sources, principles from bimetallic systems offer parallels. For instance, Cu–Pd synergistic catalysis enables successive dehydrogenation of aliphatic ketones, facilitating remote C(sp$$ ^3 $$)–H functionalizations [5]. Translating this to peptide systems, chiral peptide ligands could coordinate metal centers to induce asymmetry during cyanohydrin formation. Hypothetically, amino acid side chains (e.g., proline’s pyrrolidine ring) might stabilize transition states, directing cyanide attack to yield enantiomerically enriched products. Further research is needed to explore peptide-catalyzed routes for 2-hydroxy-2-methylbutanenitrile.

Stereochemical Stability and Thermal/Esterase-Mediated Epimerization

Cyanohydrins are prone to epimerization under thermal or enzymatic conditions. The equilibrium between aldehydes/ketones and cyanohydrins implies that heating can reverse the addition, leading to racemization [2]. For example, acetone cyanohydrin rapidly decomposes in water, reforming acetone and HCN [1]. Esterases exacerbate this instability by hydrolyzing the cyanohydrin’s hydroxyl group, as seen in HNL-catalyzed retro-cyanohydrin reactions [4].

In 2-hydroxy-2-methylbutanenitrile, steric protection of the hydroxyl group (e.g., silylation) or low-temperature storage mitigates epimerization. Conversely, esterase exposure could deliberately racemize the compound for dynamic kinetic resolution processes, enhancing enantiopurity through iterative equilibration [4].

XLogP3

GHS Hazard Statements

H300 (64.49%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (35.51%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (64.49%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H312 (35.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (55.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (64.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (35.51%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (51.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (55.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard